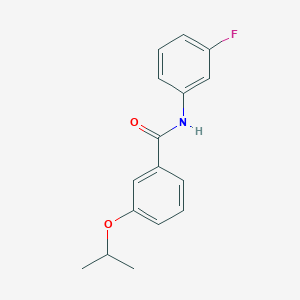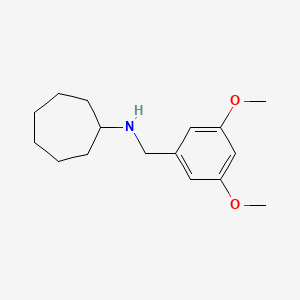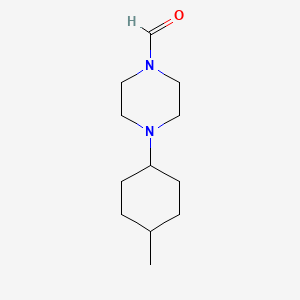
3-(4-bromophenyl)-6-ethyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-bromophenyl)-6-ethyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone, also known as BMS-986142, is a small molecule inhibitor that has been developed as a potential treatment for autoimmune diseases such as psoriasis and lupus. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.
作用机制
3-(4-bromophenyl)-6-ethyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone works by selectively inhibiting the activity of TYK2, a member of the Janus kinase (JAK) family of enzymes. TYK2 is involved in the signaling pathways that regulate the immune response, and its inhibition can help to reduce the production of pro-inflammatory cytokines. This leads to a reduction in inflammation and the symptoms associated with autoimmune diseases.
Biochemical and Physiological Effects:
3-(4-bromophenyl)-6-ethyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone has been shown to have a number of biochemical and physiological effects. In preclinical studies, it has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-12 (IL-12) and interferon-gamma (IFN-γ). It has also been shown to reduce the infiltration of immune cells into tissues, which can help to reduce inflammation.
实验室实验的优点和局限性
One of the advantages of 3-(4-bromophenyl)-6-ethyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone is its high selectivity for TYK2. This means that it is less likely to have off-target effects on other enzymes or signaling pathways. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.
未来方向
There are several potential future directions for the development of 3-(4-bromophenyl)-6-ethyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone. One possibility is the exploration of its use in other autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Another direction is the investigation of its potential use in combination with other drugs, such as biologics or other small molecule inhibitors. Finally, further studies are needed to better understand the long-term safety and efficacy of this compound in clinical settings.
合成方法
The synthesis of 3-(4-bromophenyl)-6-ethyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone involves several steps. The first step is the preparation of 4-bromophenylacetic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with 6-ethyl-3-hydroxy-2(1H)-quinazolinone to form the intermediate product. This intermediate is then treated with phosphorus oxychloride to generate the final product, 3-(4-bromophenyl)-6-ethyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone.
科学研究应用
3-(4-bromophenyl)-6-ethyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone has been extensively studied for its potential use in the treatment of autoimmune diseases. It has been shown to inhibit the activity of a specific enzyme called TYK2, which is involved in the immune response. By inhibiting this enzyme, 3-(4-bromophenyl)-6-ethyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone can help to reduce inflammation and the symptoms associated with autoimmune diseases.
属性
IUPAC Name |
3-(4-bromophenyl)-6-ethyl-4-methylidene-1H-quinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O/c1-3-12-4-9-16-15(10-12)11(2)20(17(21)19-16)14-7-5-13(18)6-8-14/h4-10H,2-3H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJIDCRAWSZMQTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC(=O)N(C2=C)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-bromophenyl)-6-ethyl-4-methylidene-3,4-dihydroquinazolin-2(1H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}propanamide](/img/structure/B5780584.png)



![N-[4-(dimethylamino)benzyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B5780626.png)

![ethyl 4-methyl-2-[(5-methyl-2-furoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B5780647.png)
![N''-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}carbonohydrazonic diamide](/img/structure/B5780656.png)
![2-hydroxy-5-({phenyl[(phenylsulfonyl)imino]methyl}amino)benzoic acid](/img/structure/B5780670.png)
![2-[(6-bromo-1H-benzimidazol-2-yl)thio]-N-cyclohexylacetamide](/img/structure/B5780675.png)
![1-(2-chlorobenzyl)-4-(4-cyclohexyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5780677.png)

![N-isobutyl-2-{[(4-methoxyphenyl)acetyl]amino}benzamide](/img/structure/B5780690.png)
